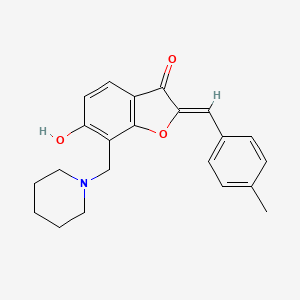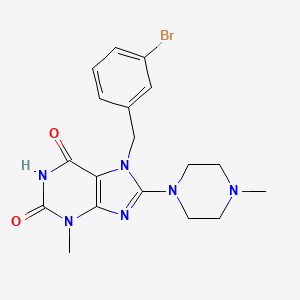![molecular formula C16H14N2O B2797693 1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde CAS No. 638140-93-9](/img/structure/B2797693.png)
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a benzimidazole ring substituted with a 2-methylphenylmethyl group and an aldehyde functional group at the 2-position.
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to have a wide range of biological activities and are often used in drug chemistry . They can be used to synthesize various antimicrobial and antifungal agents .
Mode of Action
Benzimidazoles are generally synthesized through the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism is suggested based on the identification of intermediate arylamides .
Biochemical Pathways
The synthesis of benzimidazoles involves an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives are generally influenced by their structural modifications .
Result of Action
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents .
Action Environment
The synthesis of benzimidazoles is known to be accelerated in the ambient atmosphere .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde. One common method is the reaction of 2-aminobenzimidazole with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the aldehyde group . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Applications De Recherche Scientifique
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Lacks the aldehyde group and has different chemical properties and reactivity.
Benzimidazole-2-carbaldehyde: Lacks the 2-methylphenylmethyl group, resulting in different biological activities.
1-[(2-Chlorophenyl)methyl]benzimidazole-2-carbaldehyde: Contains a chlorine substituent instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde is unique due to the presence of both the 2-methylphenylmethyl group and the aldehyde functional group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-2-3-7-13(12)10-18-15-9-5-4-8-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJAVVOFXOJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)


![2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2797615.png)


![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2797622.png)


![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
